molecular formula C11H13Br B8588443 5-(2-Bromoethyl)indane

5-(2-Bromoethyl)indane

Cat. No. B8588443
M. Wt: 225.12 g/mol
InChI Key: CIRKZWSPKPEWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326723B2

Procedure details

2 ml (0.016 mol) of indan in 33 ml of methylene chloride and 1.6 ml (0.019 mol) of bromoacetyl bromide are mixed at 0° C. 2.27 g (0.017 mol) of AlCl3 are slowly added and the medium is allowed to return to room temperature and stirred for 2 hours. The mixture is poured into water/ice and extracted with methylene chloride. The organic phase is dried, filtered and the solvent is evaporated off under reduced pressure. The crude reaction product is crystallized from hexane. A white solid is separated (m.p. 57.8-58.1° C.) corresponding to the acylation product. 1.67 g (7 mmol) of this product are dissolved in 3.9 ml of triethylsilane and 3.9 ml of trifluoroacetic acid and the medium is heated at 80° C. for two hours. The medium is poured into an ice/NaOH mixture and extracted with ethyl acetate. The title compound is obtained.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
1.67 g
Type
reactant
Reaction Step Four
Quantity
3.9 mL
Type
solvent
Reaction Step Four
Quantity
3.9 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Br:10][CH2:11][C:12](Br)=O.[Al+3].[Cl-].[Cl-].[Cl-].FC(F)(F)C(O)=O>C(Cl)Cl.C([SiH](CC)CC)C>[Br:10][CH2:11][CH2:12][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][CH2:2][CH2:3]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
33 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product
Quantity
1.67 g
Type
reactant
Smiles
Name
Quantity
3.9 mL
Type
solvent
Smiles
C(C)[SiH](CC)CC
Step Five
Name
Quantity
3.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Six
Name
ice NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is crystallized from hexane
CUSTOM
Type
CUSTOM
Details
A white solid is separated (m.p. 57.8-58.1° C.) corresponding to the acylation product
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC=1C=C2CCCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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